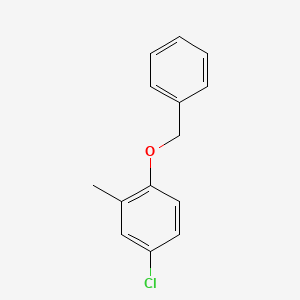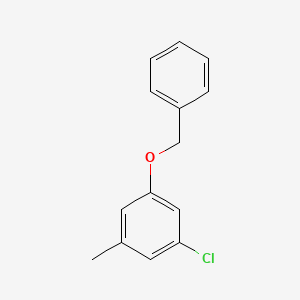
Tert-butyl(2-chlorophenoxy)dimethylsilane
Descripción general
Descripción
Tert-butyl(2-chlorophenoxy)dimethylsilane: is an organosilicon compound characterized by the presence of a tert-butyl group, a chlorophenoxy group, and two methyl groups attached to a silicon atom. This compound is used in various chemical reactions and has applications in organic synthesis, particularly as a protecting group for alcohols and other functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(2-chlorophenoxy)dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-chlorophenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Tert-butyl(2-chlorophenoxy)dimethylsilane can undergo nucleophilic substitution reactions where the chlorophenoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield the corresponding silanol and 2-chlorophenol.
Oxidation: Under specific conditions, the compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran.
Catalysts: Lewis acids or bases depending on the reaction type.
Major Products Formed:
Silanols: Formed through hydrolysis or oxidation.
Siloxanes: Formed through condensation reactions of silanols.
Aplicaciones Científicas De Investigación
Chemistry:
Protecting Group: Used as a protecting group for alcohols and phenols in organic synthesis.
Reagent in Silylation Reactions:
Biology and Medicine:
Drug Synthesis: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Employed in the modification of biomolecules for enhanced stability and functionality.
Industry:
Material Science: Used in the production of silicon-based materials and coatings.
Electronics: Applied in the fabrication of silicon-based electronic components.
Mecanismo De Acción
The mechanism by which tert-butyl(2-chlorophenoxy)dimethylsilane exerts its effects primarily involves the formation of stable silyl ethers through the reaction with hydroxyl groups. The silicon atom in the compound acts as an electrophilic center, facilitating the nucleophilic attack by hydroxyl groups, leading to the formation of silyl ethers. This reaction is crucial in protecting functional groups during multi-step organic synthesis.
Comparación Con Compuestos Similares
- Tert-butyl(dimethyl)silyl chloride
- Tert-butyl(diphenyl)silyl chloride
- Trimethylsilyl chloride
Comparison:
- Tert-butyl(2-chlorophenoxy)dimethylsilane is unique due to the presence of the chlorophenoxy group, which imparts distinct reactivity and selectivity in chemical reactions.
- Compared to tert-butyl(dimethyl)silyl chloride , the chlorophenoxy group provides additional functionality and potential for further derivatization.
- Tert-butyl(diphenyl)silyl chloride has bulkier phenyl groups, leading to different steric and electronic effects compared to the chlorophenoxy group.
- Trimethylsilyl chloride is smaller and less sterically hindered, making it more reactive but less selective in certain reactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
tert-butyl-(2-chlorophenoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUTXSPUHCFDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[(3-Chloro-5-fluorophenyl)carbonyl]morpholine](/img/structure/B8031844.png)




